molecular formula C26H22O7 B2878687 3-(2-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one CAS No. 858763-90-3

3-(2-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one

Cat. No.: B2878687
CAS No.: 858763-90-3
M. Wt: 446.455
InChI Key: VFNHHYFGVAAPQM-UHFFFAOYSA-N
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Description

3-(2-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of methoxyphenoxy and methoxyphenyl groups attached to a chromen-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-methoxyphenol with 4-methoxybenzaldehyde to form an intermediate, which is then subjected to further reactions to introduce the chromen-4-one core and the methoxyphenyl groups. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and organic solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, organic solvents, elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted products.

Scientific Research Applications

3-(2-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one is unique due to its chromen-4-one core structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(2-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O7/c1-16-26(33-23-7-5-4-6-22(23)30-3)25(28)20-13-12-19(14-24(20)32-16)31-15-21(27)17-8-10-18(29-2)11-9-17/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNHHYFGVAAPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)OC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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